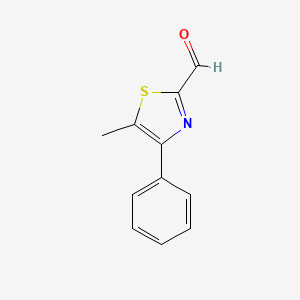
5-Methyl-4-phenylthiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of 5-Methyl-4-phenylthiazole-2-carbaldehyde consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Synthesis of N,N-Disubstituted 2-aminothiazoles : Gillon et al. (1983) investigated the preparation methods of N,N-disubstituted 2-aminothiazoles. They successfully converted 4-substituted N,N-dimethyl-, N-benzyl-N-methyl-, and N-methyl-N-phenyl-amines into 2-amino-5-carbaldehydes using Vilsmeier formylation, examining their properties with spectroscopy, and highlighting the importance of mesomeric interactions between the functional groups of 2-aminothiazole-5-carbaldehydes (Gillon, Forrest, Meakins, Tirel, & Wallis, 1983).
Antimicrobial Agents : Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds showed promising in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, suggesting potential use as antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Synthesis of Novel Derivatives : Nimbalkar et al. (2018) reported the synthesis of novel derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole. The structures of these synthesized compounds were confirmed through various spectral characterizations, indicating the versatility of 5-Methyl-4-phenylthiazole-2-carbaldehyde in synthesizing novel compounds (Nimbalkar, Seijas, Vázquez-Tato, & Nikalje, 2018).
Anti-infective Agents : Bansal et al. (2020) synthesized a series of compounds involving thiazole and pyrazole derivatives, which were evaluated for in vitro anti-infective and cytotoxic activities. Some of these compounds showed significant antibacterial and antimalarial activities, highlighting their potential as anti-infective agents (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).
Synthesis of Azoles and Their Derivatives : Athmani et al. (1992) focused on the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione. Their work demonstrates the applicability of 5-Methyl-4-phenylthiazole-2-carbaldehyde in the synthesis of various azoles and their derivatives, important in medicinal chemistry (Athmani, Farhat, & Iddon, 1992).
Propriétés
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-11(12-10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYROGRTNFMKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696951 |
Source


|
| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenylthiazole-2-carbaldehyde | |
CAS RN |
159670-56-1 |
Source


|
| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

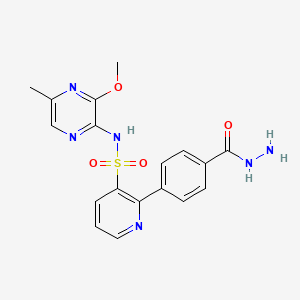

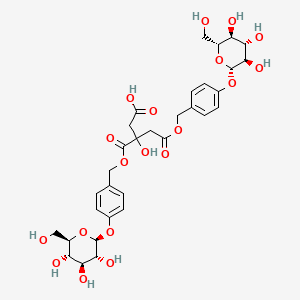
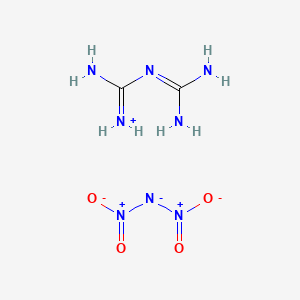
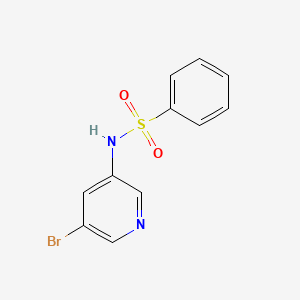
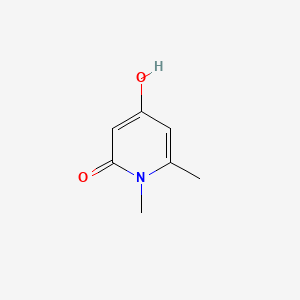
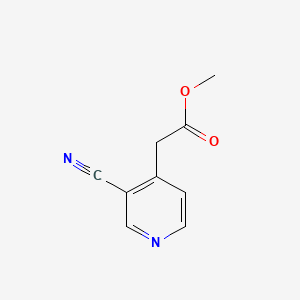

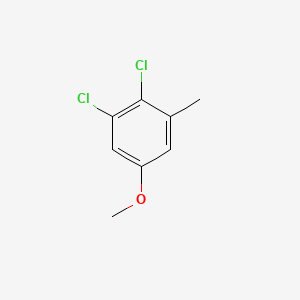


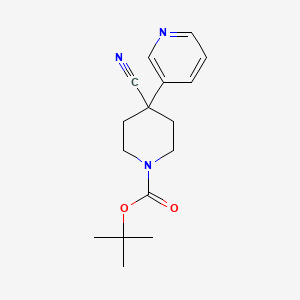
![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)